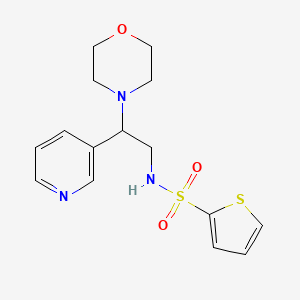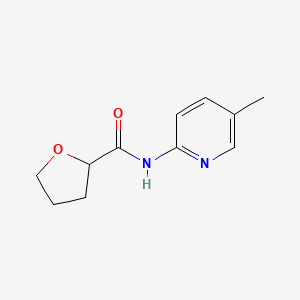
N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide" is a structurally complex molecule that may be related to the class of serotonin-3 (5-HT3) receptor antagonists. These compounds are of significant interest due to their potential therapeutic applications in treating conditions such as nausea and vomiting, particularly those induced by chemotherapy, as well as irritable bowel syndrome and anxiety disorders.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the development of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides has been reported, which are potent 5-HT3 receptor antagonists . Another study describes the synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, also targeting the 5-HT3 receptor . These papers suggest that the synthesis of such compounds typically involves multiple steps, including the formation of carboxamide linkages and the introduction of specific substituents to the aromatic rings to enhance receptor binding affinity.
Molecular Structure Analysis
The molecular structure of related indole carboxamides has been characterized using techniques such as single-crystal X-ray diffraction . The indole group, a common feature in these molecules, is known for its planarity and ability to participate in hydrogen bonding, which can affect the molecule's binding properties and overall stability. The specific arrangement of substituents around the indole core is crucial for the activity of the compound as a 5-HT3 receptor antagonist.
Chemical Reactions Analysis
The chemical reactivity of indole carboxamides can be influenced by the presence of various functional groups. For example, the nitrobenzyl carbamate prodrugs of the 5-aminobenz[e]indoline class have been tested for their ability to undergo bioreductive activation in the context of gene-directed enzyme prodrug therapy (GDEPT) . This suggests that the compound may also have the potential to participate in similar prodrug strategies, depending on its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamides, such as solubility, melting point, and spectral characteristics, are often determined by their molecular structure . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its formulation into a drug product. The presence of methoxy and benzamido groups in the compound of interest would likely influence its lipophilicity, solubility, and overall pharmacological profile.
科学的研究の応用
Photosensitive Protecting Groups in Synthesis
Research on photosensitive protecting groups, including compounds structurally similar to "N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide," underscores the promise of using light-sensitive groups in synthetic chemistry. These groups facilitate the selective removal of protective groups in the presence of light, enabling specific reactions in complex chemical syntheses (Amit, Zehavi, & Patchornik, 1974).
Indole Synthesis Techniques
Indole compounds are crucial in various biochemical and pharmaceutical applications. Research on indole synthesis, including various methods for creating highly substituted indole rings, could be relevant for synthesizing and manipulating compounds like "N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide" (Taber & Tirunahari, 2011).
Biological and Pharmacological Activities of Indole Derivatives
Indolylarylsulfones, including indole-based compounds, have shown promise as potent inhibitors against various biological targets. Such studies highlight the potential therapeutic applications of indole derivatives in treating diseases, suggesting a possible research direction for the compound (Famiglini & Silvestri, 2018).
Antioxidant Activities of Carbazole Alkaloids
The synthesis and evaluation of antioxidant activities of carbazole alkaloids and phenolic compounds, related to indole chemistry, indicate a research interest in exploring the antioxidant properties of such compounds. This area could be relevant for assessing the biological activities of "N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide" (Hieda, 2017).
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-16-5-8-18(9-6-16)26(31)30-24-21-13-17(2)7-11-22(21)29-25(24)27(32)28-15-19-14-20(33-3)10-12-23(19)34-4/h5-14,29H,15H2,1-4H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPHAWYCGPNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2530585.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)




![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)